4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzene derivative containing two hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .
Scientific Research Applications
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a similar pyrazole ring but with different functional groups.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar pyrazole structure but with additional phenyl groups.
Uniqueness
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both the pyrazole ring and the benzene ring with hydroxyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H13N3O2/c1-14-5-4-11(13-14)12-7-8-2-3-9(15)6-10(8)16/h2-6,15-16H,7H2,1H3,(H,12,13) |
InChI Key |
KVOAVSJNKCUBJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.